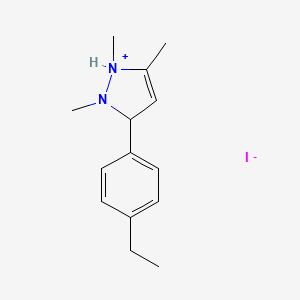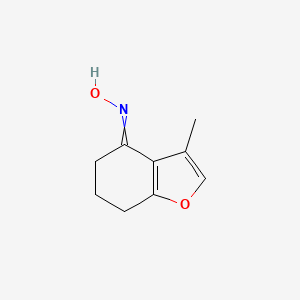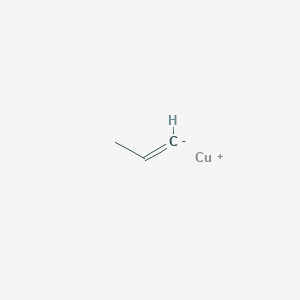
lithium;3-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-methylheptane is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with 3-methylheptane, a branched alkane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylheptane typically involves the reaction of lithium with 3-methylheptane under controlled conditions. The process may require the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
Lithium;3-methylheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chemistry: The compound can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research may explore its effects on biological systems and potential therapeutic applications.
Medicine: Lithium is known for its use in treating bipolar disorder, and the combination with 3-methylheptane may offer new therapeutic possibilities.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of lithium;3-methylheptane involves the interaction of lithium ions with various molecular targets and pathways. Lithium is known to modulate neurotransmitter activity, second messenger systems, and intracellular signaling pathways. The presence of 3-methylheptane may influence the compound’s overall activity and effectiveness.
類似化合物との比較
Similar Compounds
2-Methylheptane: Another branched alkane with similar structural features.
3-Methylhexane: A related compound with one fewer carbon atom.
2-Ethylhexane: An isomer of 3-methylheptane with a different branching pattern.
Uniqueness
Lithium;3-methylheptane is unique due to the presence of both lithium and the branched alkane structure. This combination may result in distinct chemical and physical properties, as well as unique applications in various fields.
特性
CAS番号 |
61182-94-3 |
|---|---|
分子式 |
C8H17Li |
分子量 |
120.2 g/mol |
IUPAC名 |
lithium;3-methylheptane |
InChI |
InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h4-7H2,1-3H3;/q-1;+1 |
InChIキー |
QCPKUBYDFBXYIA-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCC[C-](C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
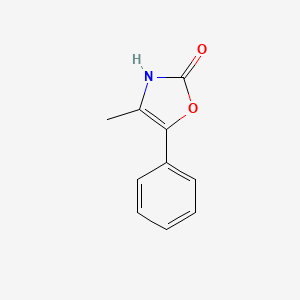
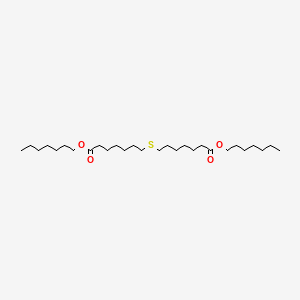

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)


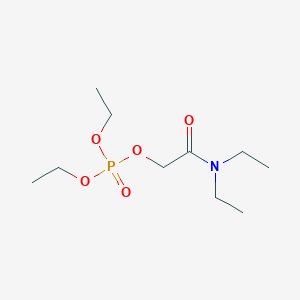
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
